molecular formula C9H9F3N2O2 B1471896 1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine CAS No. 1270542-79-4

1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine

Cat. No.: B1471896
CAS No.: 1270542-79-4
M. Wt: 234.17 g/mol
InChI Key: RZBQSBXQOWBINI-UHFFFAOYSA-N
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Description

1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
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Biological Activity

1-[3-Nitro-5-(trifluoromethyl)phenyl]ethylamine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group and a nitro group on the phenyl ring, which contribute to its chemical reactivity and biological interactions. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can yield derivatives with altered biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitro group can be reduced to an amino group under certain conditions, potentially increasing its reactivity with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical effects.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, 3-nitrotriazole-based amines have shown potent effects against Trypanosoma cruzi and Trypanosoma brucei, suggesting that this compound may possess similar properties due to its structural features .

Neuroprotective Effects

The compound has also been studied for its potential neuroprotective effects. In vitro studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. The inhibition values reported for similar compounds range from 0.09 µM to 27 µM against AChE and monoamine oxidase B (MAO-B), indicating a promising avenue for further exploration of neuroprotective agents derived from this scaffold .

Study on Trypanosomiasis

In a notable study, a series of nitro-containing compounds were evaluated for their efficacy against T. cruzi. One derivative demonstrated a significant reduction in peripheral parasite levels in infected mice when administered at low doses (2 mg/kg/day). This study highlighted the potential of nitro-containing compounds in treating Chagas disease, emphasizing the need for further research into their mechanisms of action and therapeutic applications .

Alzheimer’s Disease Research

Another research effort focused on the inhibition of AChE by structurally similar compounds. The most potent inhibitors identified had IC50 values significantly lower than those of traditional treatments, showcasing the potential for developing new therapies targeting neurodegenerative diseases .

Comparative Analysis of Biological Activities

Compound Target IC50 Value Biological Activity
This compoundAChETBDPotential neuroprotective agent
3-Nitrotriazole-based amineT. cruzi2 mg/kg/dayAntichagasic activity
BenznidazoleT. cruziTBDStandard treatment

Properties

IUPAC Name

1-[3-nitro-5-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-5(13)6-2-7(9(10,11)12)4-8(3-6)14(15)16/h2-5H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBQSBXQOWBINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.